molecular formula C11H9NO4S B353000 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid CAS No. 721916-23-0

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Cat. No. B353000
M. Wt: 251.26g/mol
InChI Key: MCOAUWGCLSIVNL-UHFFFAOYSA-N
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Description

“4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” is a chemical compound with the empirical formula C11H7NO4S . Its molecular weight is 249.24 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone ring attached to a benzene ring via a methylene bridge . The benzene ring carries a carboxylic acid functional group .


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is O=C(S/1)NC(C1=C\C2=CC=C(C=C2)C(O)=O)=O .

Scientific Research Applications

Synthesis and Characterization

  • New 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones have been synthesized, including derivatives of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. These compounds, characterized by various spectroscopic techniques, are potential biological compounds due to the presence of important moieties like thiazolidinone and 1,3-benzodioxole (Masteloto et al., 2015).

Antimicrobial and Cytotoxic Agent

  • Thiazolidinedione derivatives, including 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, have shown significant antimicrobial and cytotoxic activities. Particularly, certain derivatives demonstrate broad-spectrum antibacterial and antifungal properties (Alegaon & Alagawadi, 2011).

Potential in Treating Inflammatory Skin Diseases

  • Thiazolidinedione derivatives of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, such as BP-1003, have been shown to activate peroxisome proliferator-activated receptor gamma and demonstrate efficacy in treating inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Antibiofilm Activity

  • Novel thiazolidiones, including 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid derivatives, have been evaluated for their antibiofilm activity. Active derivatives were found to be potent inhibitors of biofilm growth and efficient antibacterial agents (Pan et al., 2011).

Synthesis of Radioactive Compounds for Imaging

  • 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid derivatives have been synthesized for potential use in imaging, particularly in Positron Emission Tomography (PET) for diseases like Alzheimer's (Gao et al., 2018).

Antioxidant and Anti-inflammatory Properties

  • Certain derivatives of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid exhibit notable antioxidant and anti-inflammatory activities, making them potential candidates for therapeutic applications (Koppireddi et al., 2013).

Safety And Hazards

The compound is classified as an irritant (GHS07) according to Sigma-Aldrich . Precautionary measures include avoiding eye contact and seeking medical attention if the compound comes into contact with the eyes .

properties

IUPAC Name

4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOAUWGCLSIVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

CAS RN

721916-23-0
Record name 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
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